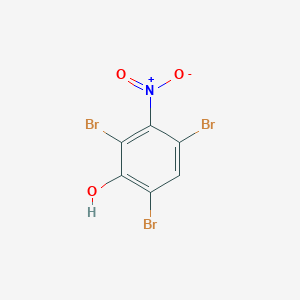
2,4,6-Tribromo-3-nitrophenol
Descripción general
Descripción
2,4,6-Tribromo-3-nitrophenol is an organic compound with the molecular formula C6H2Br3NO3. It is a derivative of phenol, where three bromine atoms and one nitro group are substituted on the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromo-3-nitrophenol can be synthesized through a multi-step process involving the bromination and nitration of phenol. The hydroxyl group in phenol activates the benzene ring, making it more reactive towards electrophilic substitution reactions.
-
Bromination: Phenol reacts with bromine water at room temperature, leading to the formation of 2,4,6-tribromophenol. The reaction is as follows: [ \text{C}_6\text{H}_5\text{OH} + 3\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{OH} + 3\text{HBr} ]
-
Nitration: The 2,4,6-tribromophenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of this compound: [ \text{C}_6\text{H}_2\text{Br}_3\text{OH} + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Br}_3\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tribromo-3-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (bromine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Bromination: Bromine water at room temperature.
Nitration: Concentrated nitric acid and sulfuric acid mixture.
Major Products Formed:
Reduction: 2,4,6-Tribromo-3-aminophenol is formed when the nitro group is reduced.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-3-nitrophenol is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-tribromo-3-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The electron-withdrawing groups on the benzene ring enhance its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
2,4,6-Tribromophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive than 2,4,6-tribromo-3-nitrophenol.
2,4-Dibromo-3-nitrophenol: Contains one less bromine atom, affecting its reactivity and chemical properties.
Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
2,4,6-tribromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSKQWRJSFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326076 | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69076-62-6 | |
| Record name | 69076-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
